5-(6-bromo-2,3-dichlorophenyl)oxazole
Description
Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research
Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, serves as a fundamental scaffold in modern chemical research. numberanalytics.comtandfonline.com This aromatic ring system is a constituent of numerous natural products and synthetically developed molecules with a wide array of applications. thepharmajournal.com The versatility of the oxazole core allows for its incorporation into pharmaceuticals, agrochemicals, and materials science. numberanalytics.com
In medicinal chemistry, oxazole derivatives are recognized for their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comaip.orgpharmaguideline.com The arrangement of heteroatoms in the oxazole ring enables it to engage with various biological targets like enzymes and receptors through non-covalent interactions. tandfonline.com This has led to the development of numerous oxazole-containing drugs. tandfonline.com
The synthesis of substituted oxazoles is a well-explored area of organic chemistry, with classic methods such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis being prominent. numberanalytics.comnih.govmdpi.com Contemporary research continues to develop novel and more efficient synthetic pathways to access structurally diverse oxazole derivatives. aip.org These heterocycles are not only valuable as final products but also serve as versatile intermediates in the synthesis of more complex molecules. aip.orgmuseonaturalistico.it
Significance of Halogenated Aryl-Substituted Heterocycles in Chemical Sciences
Halogenated organic compounds, particularly those incorporating aryl and heteroaryl motifs, are of paramount importance in the chemical sciences. frontiersin.orgnih.gov The introduction of halogen atoms (F, Cl, Br, I) onto an aromatic or heteroaromatic ring significantly modifies the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. nih.gov
A primary role of halogenated aryl heterocycles is their function as key building blocks in synthetic organic chemistry. frontiersin.org They are staple precursors for a multitude of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. frontiersin.orgmdpi.com The reactivity of the carbon-halogen bond in these transformations is dependent on the nature of the halogen, with the general trend being I > Br > Cl. nih.gov This differential reactivity allows for selective, stepwise functionalization of polyhalogenated systems.
In the pharmaceutical and agrochemical industries, halogenation is a widely used strategy in drug design and the development of new bioactive compounds. frontiersin.orgresearchgate.net The presence of halogens can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic pathways, thereby increasing the half-life of a drug. nih.gov
Rationale for Dedicated Academic Investigation of 5-(6-bromo-2,3-dichlorophenyl)oxazole
The chemical compound This compound presents a compelling subject for dedicated academic investigation due to the unique convergence of its structural features. It combines the versatile oxazole core with a polyhalogenated phenyl ring, making it a molecule of significant interest in both medicinal and synthetic chemistry.
The rationale for its study is multifaceted:
Synthetic Versatility : The presence of three distinct halogen atoms—one bromine and two chlorine atoms—on the phenyl ring offers multiple sites for regioselective modification. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bonds in cross-coupling reactions allows for a hierarchical approach to synthesis, enabling the creation of complex molecular architectures. frontiersin.orgnih.gov
Potential Bioactivity : The combination of an oxazole nucleus, known for its broad spectrum of biological activities, with a di-chlorinated and brominated phenyl group suggests a high potential for novel pharmacological properties. thepharmajournal.commdpi.com Halogenated compounds are prevalent in many active pharmaceutical ingredients. nih.gov
Scaffold for New Chemical Entities : This compound can serve as a foundational scaffold for the generation of chemical libraries. By systematically replacing the halogen atoms with various functional groups, researchers can explore the structure-activity relationships (SAR) of new derivatives for applications in drug discovery and materials science. museonaturalistico.it
The specific substitution pattern—a 2,3-dichloro and 6-bromo substitution on the phenyl ring attached to the 5-position of the oxazole—provides a unique electronic and steric environment that warrants detailed study.
Research Scope and Objectives for Elucidating the Chemical Profile of this compound
A comprehensive investigation into the chemical profile of This compound would be guided by a set of clear research objectives. The scope of such research would encompass its synthesis, characterization, and exploration of its reactivity and potential applications.
Primary Research Objectives:
Synthesis and Optimization : To develop and optimize a high-yield, scalable synthetic route to This compound . This could involve adapting known methods like the Van Leusen reaction, using 6-bromo-2,3-dichlorobenzaldehyde (B1378198) and p-toluenesulfonylmethyl isocyanide (TosMIC) as starting materials. mdpi.commdpi.com
Structural and Physicochemical Characterization : To unambiguously confirm the molecular structure using a suite of spectroscopic and analytical techniques. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Basic physicochemical properties such as melting point, solubility, and crystallinity would also be determined.
Investigation of Chemical Reactivity : To explore the reactivity of the compound, with a particular focus on regioselective cross-coupling reactions. This would involve studying Suzuki, Sonogashira, and other coupling reactions to selectively functionalize the C-Br and C-Cl bonds, thereby demonstrating its utility as a synthetic building block. mdpi.com
Exploration of Biological Potential : To conduct preliminary screening for biological activity. Based on the known pharmacology of related oxazoles and halogenated aromatics, this could include assays for anticancer, antimicrobial, or anti-inflammatory properties. thepharmajournal.comnih.gov
The following data tables outline the key identifiers for the subject compound and a proposed starting material for its synthesis.
Table 1: Chemical Compound Data for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2364585-33-9 achemblock.com |
| Molecular Formula | C₉H₄BrCl₂NO achemblock.com |
| Formula Weight | 292.94 achemblock.com |
| SMILES | ClC1=C(Cl)C(C2=CN=CO2)=C(Br)C=C1 achemblock.com |
Table 2: Chemical Compound Data for a Potential Precursor
| Property | Value |
|---|---|
| Compound Name | p-Toluenesulfonylmethyl isocyanide (TosMIC) |
| CAS Number | 36635-61-7 |
| Molecular Formula | C₉H₉NO₂S |
| Application | Key reagent in Van Leusen oxazole synthesis nih.govmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(6-bromo-2,3-dichlorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTZSUHHBQGLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C2=CN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 6 Bromo 2,3 Dichlorophenyl Oxazole
Retrosynthetic Analysis of the 5-(6-bromo-2,3-dichlorophenyl)oxazole Scaffold
A retrosynthetic analysis of the target molecule reveals several possible disconnections to identify viable starting materials and synthetic strategies. The most logical approach involves disconnecting the molecule at key bonds that can be reliably formed using established chemical reactions.
Two primary disconnection strategies are considered for the this compound scaffold:
C5-Aryl Bond Disconnection: The most straightforward disconnection is at the C-C bond between the C5 position of the oxazole (B20620) ring and the 6-bromo-2,3-dichlorophenyl group. This approach simplifies the molecule into two key fragments: a substituted phenyl synthon and an oxazole synthon. This leads to well-established synthetic routes like the Van Leusen oxazole synthesis, which couples an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgijpsonline.com In this case, the precursors would be 6-bromo-2,3-dichlorobenzaldehyde (B1378198) and a synthon for the unsubstituted C2-C4 portion of the oxazole ring, such as TosMIC .
Oxazole Ring Disconnection: Alternatively, the oxazole ring itself can be disconnected. Classical methods for oxazole synthesis often build the ring from acyclic precursors. researchgate.net The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com Retrosynthetically, this pathway breaks the C5-O and C2-N bonds of the oxazole, leading back to an α-amino ketone acylated with a 6-bromo-2,3-dichlorobenzoyl group.
Considering the complexity of the substitution pattern on the phenyl ring, the C5-Aryl bond disconnection represents a more convergent and likely more efficient strategy, as it relies on the synthesis of a single, highly functionalized aldehyde precursor which can then be coupled in a well-established ring-forming reaction. youtube.com
Precursor Synthesis and Optimization
The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors. This section details the synthetic strategies for both the substituted phenyl ring intermediate and the precursors required for the oxazole core.
The primary precursor for the phenyl fragment, as identified in the retrosynthetic analysis, is 6-bromo-2,3-dichlorobenzaldehyde . The synthesis of this intermediate is not trivial and requires a multi-step sequence. A plausible route starts from commercially available 2,3-dichlorotoluene (B105489).
The synthesis could proceed as follows:
Bromination of 2,3-Dichlorotoluene: The first step would be the selective bromination of 2,3-dichlorotoluene. Directing the bromine atom to the position ortho to the methyl group and meta to the chlorine atoms can be challenging. However, radical bromination of the benzylic position is a common alternative. A patented method for the synthesis of 2,3-dichlorobenzaldehyde (B127699) involves the radical bromination of 2,3-dichlorotoluene to form 2,3-dichlorobenzylidene dibromide, followed by hydrolysis. patsnap.com
Side-Chain Oxidation: A more direct approach involves the oxidation of the methyl group of a brominated dichlorotoluene. For instance, 2,3-dichlorotoluene could first be subjected to electrophilic aromatic bromination. The resulting bromo-dichlorotoluene isomer would then undergo oxidation of the methyl group to an aldehyde using strong oxidizing agents. Methods for converting substituted toluenes to benzaldehydes are well-documented, often employing catalysts based on cobalt and molybdenum with hydrogen peroxide as the oxidant. google.com
Formylation of a Grignard or Organolithium Reagent: An alternative route begins with the synthesis of 1-bromo-2,3-dichlorobenzene. This compound can be converted into an organometallic species (either a Grignard reagent or an organolithium reagent via lithium-halogen exchange). Subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) would yield the desired aldehyde. semanticscholar.org
| Starting Material | Key Transformation | Intermediate | Final Step | Target Precursor |
|---|---|---|---|---|
| 2,3-Dichlorotoluene | Electrophilic Bromination | 6-Bromo-2,3-dichlorotoluene | Side-chain Oxidation (e.g., with MnO₂) | 6-Bromo-2,3-dichlorobenzaldehyde |
| 1-Bromo-2,3-dichlorobenzene | Lithium-Halogen Exchange (e.g., with n-BuLi) | (6-bromo-2,3-dichlorophenyl)lithium | Quenching with DMF | 6-Bromo-2,3-dichlorobenzaldehyde |
| 2,3-Dichloroaniline | Acylation (Protection) | N-(2,3-dichlorophenyl)acetamide | Bromination followed by deprotection and Sandmeyer reaction | 6-Bromo-2,3-dichlorobenzaldehyde |
The choice of oxazole precursor is dictated by the chosen synthetic route.
For the Van Leusen Route: The essential reagent is tosylmethyl isocyanide (TosMIC) . TosMIC is a versatile and commercially available C-N=C synthon. organic-chemistry.org Its unique structure, featuring an acidic methylene (B1212753) group, an isocyanide functional group, and a sulfinyl group as a good leaving group, makes it ideal for the one-pot synthesis of 5-substituted oxazoles from aldehydes. organic-chemistry.orgmdpi.com No further functionalization of this precursor is needed for the synthesis of the target molecule.
For the Robinson-Gabriel Route: This pathway requires a 2-acylamino-ketone . wikipedia.org For the target molecule, this would specifically be a compound like N-(1-oxo-substituted)-6-bromo-2,3-dichlorobenzamide. The synthesis of this precursor is more involved:
It begins with a suitable α-amino ketone, which can be derived from an α-amino acid. nih.govnih.gov
The amino group of the α-amino ketone is then acylated using 6-bromo-2,3-dichlorobenzoyl chloride .
The required acyl chloride can be prepared from the corresponding 6-bromo-2,3-dichlorobenzoic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
Other Precursors: Other methods for oxazole synthesis rely on precursors like α-diazoketones, propargylamides, or α-haloketones. researchgate.netijpsonline.commdpi.com For example, reacting 6-bromo-2,3-dichlorobenzamide with an α-haloketone is known as the Bredereck reaction, which typically yields 2,4-disubstituted oxazoles but can be adapted. ijpsonline.comijpsonline.com
Direct and Stepwise Synthetic Routes to this compound
With the key precursors in hand, the final assembly of the oxazole ring can be accomplished through several established methods. The choice of route often depends on the availability of starting materials, desired substitution pattern, and reaction efficiency.
The most prominent cycloaddition route to 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . mdpi.com This reaction is a [3+2] cycloaddition that forms the oxazole ring in a single pot from an aldehyde and TosMIC. mdpi.comresearchgate.net
The proposed mechanism for the synthesis of this compound via the Van Leusen reaction is as follows:
Deprotonation: A strong base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK), deprotonates the active methylene group of TosMIC to form a nucleophilic anion. mdpi.comnrochemistry.com
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of 6-bromo-2,3-dichlorobenzaldehyde .
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen attacks the electrophilic carbon of the isocyanide group to form a 5-membered oxazoline (B21484) intermediate. wikipedia.org
Elimination: Under the reaction conditions, the oxazoline intermediate tautomerizes and then eliminates the stable toluenesulfinate anion (Tos-), a good leaving group, to yield the aromatic this compound product. ijpsonline.commdpi.com
This method is highly efficient and tolerates a wide variety of functional groups on the aldehyde, making it well-suited for the complex substrate required here. sciforum.netnih.gov
Condensation reactions provide an alternative and classical approach to oxazole synthesis.
The Robinson-Gabriel Synthesis is a cornerstone of this class of reactions. It involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor. wikipedia.orgpharmaguideline.com
The steps for the synthesis of the target molecule using this method would be:
Precursor Synthesis: Preparation of the N-acylated α-amino ketone, as described in section 2.2.2.
Cyclodehydration: The 2-acylamino-ketone is treated with a strong dehydrating agent. A wide range of agents can be used, including concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). wikipedia.orgpharmaguideline.com The reaction proceeds via the formation of an enol or enolate, which then cyclizes onto the amide carbonyl. A final dehydration step yields the aromatic oxazole ring. synarchive.com
Another relevant condensation strategy is the Graham modification , which allows for the direct synthesis of oxazoles from aldehydes. organic-chemistry.orgresearchgate.net This method involves the condensation of an aldehyde (e.g., 6-bromo-2,3-dichlorobenzaldehyde) with L-serine methyl ester. The resulting oxazolidine (B1195125) is then oxidized in situ with an agent like bromotrichloromethane (B165885) (BrCCl₃) and DBU to form the oxazole. researchgate.net While this typically yields 2,4-disubstituted oxazoles, variations of this condensation-oxidation approach are central to modern oxazole synthesis. organic-chemistry.org
| Synthetic Route | Key Precursors | Mechanism Type | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Van Leusen Synthesis | Aldehyde, TosMIC | [3+2] Cycloaddition | High convergence, one-pot procedure, mild conditions. ijpsonline.commdpi.com | Requires strong base, TosMIC can be sensitive. |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Condensation/Dehydration | Classical, well-understood method. wikipedia.orgsynarchive.com | Requires multi-step synthesis of the precursor, harsh dehydrating agents. nih.gov |
| Graham Synthesis (Adapted) | Aldehyde, Serine ester | Condensation/Oxidation | Uses readily available aldehydes. organic-chemistry.orgresearchgate.net | Typically yields 2,4-disubstituted oxazoles; requires optimization for 5-substitution. |
Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Oxazole Linkage
The construction of the C-C bond between the aryl and oxazole moieties is a critical step in the synthesis of 5-aryl oxazoles like this compound. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming such bonds, offering high efficiency and functional group tolerance. uwindsor.ca These reactions generally involve the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Several palladium-catalyzed strategies can be envisioned for the synthesis of the target compound:
Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester. The reaction is favored due to the stability, low toxicity, and commercial availability of many boronic acids. uwindsor.ca For the target molecule, this could involve reacting 5-bromooxazole (B1343016) or a derivative with (6-bromo-2,3-dichlorophenyl)boronic acid, or conversely, reacting a 2,3-dichloro-6-bromohalobenzene with an oxazole-5-boronic acid derivative.
Stille Coupling: This involves the coupling of an organohalide with an organotin compound. While effective, the toxicity of organotin reagents is a significant drawback.
Direct C-H Arylation: More advanced methods bypass the need to pre-functionalize one of the coupling partners. Palladium-catalyzed direct C-H arylation allows for the coupling of an aryl halide directly with a C-H bond of the heterocycle. organic-chemistry.org For instance, 6-bromo-2,3-dichloro-iodobenzene could be coupled directly with oxazole. The regioselectivity of this reaction (i.e., arylation at C-2, C-4, or C-5 of the oxazole) can be controlled by the choice of ligands and reaction conditions. organic-chemistry.org For example, using specific phosphine (B1218219) ligands can favor C-5 arylation in polar solvents. organic-chemistry.org
Negishi Coupling: This involves an organozinc reagent, which can be coupled with an aryl halide. One reported approach to substituted bromooxazoles involves a "halogen dance" rearrangement to form a 5-bromo-4-lithiooxazole intermediate, which can then be transmetalated with zinc bromide. The resulting organozinc species can undergo a palladium-catalyzed Negishi cross-coupling with an aryl iodide. nih.gov
The reactivity of aryl chlorides, such as those present on the phenyl ring of the target compound, can be lower than that of bromides or iodides due to the strength of the C-Cl bond. uwindsor.ca However, significant progress has been made in developing highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), that can effectively activate even unreactive aryl chlorides for cross-coupling. uwindsor.canih.gov
Below is a table summarizing potential palladium-catalyzed cross-coupling strategies.
| Coupling Reaction | Reactant 1 | Reactant 2 | Key Features |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Halide | Organoboron Reagent | check_circleStable, non-toxic reagents; wide availability of boronic acids. uwindsor.ca |
| Stille Coupling | Aryl/Heteroaryl Halide | Organotin Reagent | check_circleTolerant of many functional groups; canceltoxic tin byproducts. |
| Negishi Coupling | Aryl/Heteroaryl Halide | Organozinc Reagent | check_circleHigh reactivity; cancelmoisture/air sensitivity of reagents. nih.gov |
| Direct C-H Arylation | Aryl/Heteroaryl Halide | Heterocycle (e.g., Oxazole) | check_circleHigh atom economy; avoids pre-functionalization. organic-chemistry.org |
Metal-Free Synthetic Pathways for Halogenated Oxazoles
The drive towards more sustainable and economical chemical processes has spurred the development of synthetic methods that avoid the use of transition metals. rsc.orgresearchgate.net These metals can be costly, toxic, and require removal from the final product, which is a particular concern in medicinal chemistry. Several metal-free strategies have emerged for the construction and halogenation of oxazole rings.
One prominent metal-free approach involves the use of hypervalent iodine reagents. scispace.com For example, λ3-iodanes can mediate the cycloisomerization and functionalization of N-propargyl amides. In these reactions, the aryl-λ3-iodane acts as both an activator for the alkyne and a donor of a functional group, obviating the need for a metal catalyst. scispace.com Similarly, phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative cyclization of enamides to form the oxazole ring through a C-O bond formation process. organic-chemistry.org
Iodine itself, often in combination with an oxidant, serves as a powerful catalyst for metal-free oxazole synthesis. A tandem oxidative cyclization mediated by t-BuOOH/I2 provides a mild, metal-free route to polysubstituted oxazoles. organic-chemistry.org Another approach uses iodine as the sole oxidant to achieve C-O bond cleavage in esters and subsequent cyclization with amines to furnish substituted oxazoles in a one-pot process. rsc.org
Other metal-free methods include:
Photoredox Catalysis: A tandem oxidative cyclization of α-bromo ketones and amines can be co-catalyzed by CO2 and a photoredox catalyst under visible light, offering a sustainable alternative without transition metals or peroxides. organic-chemistry.orgrsc.org
Oxidative Cyclization: The reaction of enamides with N-Bromosuccinimide (NBS) or I2 in the presence of a base can yield halogenated oxazoles through an oxidative cyclization pathway. mdpi.com
Base-Induced Cycloadditions: The classic Van Leusen oxazole synthesis, which reacts an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), is a metal-free reaction typically promoted by a base like K2CO3 or K3PO4. nih.govmdpi.com
| Metal-Free Method | Key Reagents/Catalysts | Reaction Type | Reference |
|---|---|---|---|
| Hypervalent Iodine Chemistry | λ3-Iodanes, PIDA | Oxidative Cycloisomerization | organic-chemistry.orgscispace.com |
| Iodine-Mediated Synthesis | I₂ / Oxidant (e.g., TBHP) | Domino Oxidative Cyclization | organic-chemistry.orgrsc.org |
| Photoredox Catalysis | Organic Dye / CO₂ / Light | Tandem Oxidative Cyclization | organic-chemistry.orgrsc.org |
| Van Leusen Synthesis | TosMIC / Base (K₂CO₃) | [3+2] Cycloaddition | nih.govmdpi.com |
Advanced Catalytic Systems in the Synthesis of Halogenated Oxazoles
The synthesis of complex molecules like this compound relies heavily on advanced catalytic systems that offer high efficiency, selectivity, and functional group tolerance. These systems are broadly categorized into those based on transition metals and, more recently, organocatalysis and biocatalysis.
Transition Metal Catalysis (e.g., Copper, Nickel, Palladium)
Transition metals are mainstays in heterocyclic synthesis due to their unique ability to mediate key bond-forming transformations. core.ac.uk
Palladium: As discussed in section 2.3.3, palladium catalysis is preeminent for cross-coupling reactions to form the aryl-oxazole bond. nih.gov Advanced systems utilize specific palladium sources (e.g., Pd2(dba)3, Pd(OAc)2) paired with sophisticated phosphine ligands. These ligands are crucial for catalyst stability and reactivity, especially when using challenging substrates like aryl chlorides. uwindsor.ca For example, ligands like tri(2-furyl)phosphine (B125338) have been used in the coupling of N-propargylamides with aryl iodides to form 2,5-disubstituted oxazoles. organic-chemistry.org
Copper: Copper catalysts are highly effective for various transformations in oxazole synthesis. Copper(II) triflate [Cu(OTf)2] has been used to catalyze the coupling of α-diazoketones with amides. ijpsonline.com Copper-catalyzed oxidative cyclizations of enamides provide a direct route to the oxazole core. organic-chemistry.org Furthermore, systems like CuBr2/DBU are used for the oxidation of oxazoline intermediates to the aromatic oxazole. rsc.org The development of heterogeneous catalysts, such as magnetically recoverable CuFe2O4 nanoparticles, represents an advance in creating more sustainable and reusable catalytic systems. rsc.org
Nickel: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium, particularly for the activation of stubborn C-Cl bonds. uwindsor.ca Catalyst systems comprising a Ni(II) precatalyst and specialized phosphine ligands (e.g., CyPAd-DalPhos) have proven effective for the C-2 arylation of oxazoles with aryl chlorides. organic-chemistry.org Nickel catalysts are also employed in Suzuki-Miyaura couplings to produce highly substituted oxazoles. ijpsonline.com
| Palladium | Copper | Nickel |
|---|---|---|
| Primarily for C-C cross-coupling (Suzuki, Direct Arylation). uwindsor.caorganic-chemistry.org | Effective for oxidative cyclizations and C-N/C-O bond formation. organic-chemistry.org | Cost-effective alternative for cross-coupling, excels with aryl chlorides. uwindsor.caorganic-chemistry.org |
| Example System: Pd₂(dba)₃ / P(2-furyl)₃ for coupling. organic-chemistry.org | Example System: Cu(OTf)₂ for coupling α-diazoketones with amides. ijpsonline.com | Example System: Ni(II) / CyPAd-DalPhos for aryl chloride arylation. organic-chemistry.org |
Organocatalysis and Enzyme-Mediated Synthesis (if applicable)
Organocatalysis: This field uses small, metal-free organic molecules to catalyze chemical reactions. youtube.com In the context of oxazole synthesis, this often involves Brønsted or Lewis acid/base catalysis. The classic Van Leusen synthesis is frequently promoted by catalytic amounts of a strong base like K3PO4 or DBU. nih.govmdpi.com The use of solid-supported bases, such as the Ambersep 900 OH– ion exchange resin, simplifies purification and represents a practical application of organocatalysis. nih.gov Acid catalysts like trifluoromethanesulfonic acid (TfOH) have also been shown to catalyze the formation of oxazoles from α-diazoketones and amides. organic-chemistry.org
Enzyme-Mediated Synthesis: Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally friendly conditions. While the direct enzymatic synthesis of a highly functionalized, non-natural product like this compound is not established, the fundamental enzymatic machinery for forming oxazole rings exists in nature. In the biosynthesis of thiazole/oxazole-modified microcins (TOMMs), a cyclodehydratase enzyme first forms an oxazoline ring from a serine or threonine residue, which is then oxidized to the oxazole by a dehydrogenase. nih.gov Although currently applied mainly to peptide-based natural products, these enzymatic principles could inspire future development of biocatalysts for the synthesis of a broader range of heterocyclic compounds. The use of enzymes like Endo-S2 to work with disaccharide oxazolines further highlights the biological relevance of this heterocyclic core, even if the enzyme is used for conjugation rather than de novo synthesis. nih.gov
Principles of Sustainable Chemistry in this compound Synthesis
The principles of sustainable or "green" chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are highly relevant to the multi-step synthesis of a complex molecule like this compound.
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. nih.gov Optimization involves replacing hazardous solvents with greener alternatives and exploring novel reaction media.
Green Solvents: Traditional solvents like DMF, DMSO, and chlorinated hydrocarbons are effective but pose health and environmental risks. Research has focused on replacing them with more benign alternatives. For example, alcohols like isopropanol (B130326) (IPA) have been used as a greener medium for microwave-assisted oxazole synthesis. nih.gov Water is the ideal green solvent, although the low aqueous solubility of many organic reactants can be a limitation.
Ionic Liquids (ILs): These are salts with low melting points that can be used as recyclable reaction media. Their negligible vapor pressure reduces air pollution, and they can often be reused for multiple reaction cycles without significant loss of catalyst activity. ijpsonline.com The Van Leusen oxazole synthesis has been successfully performed in ionic liquids, providing high yields and allowing for the recovery and reuse of the solvent. nih.gov
Flow Chemistry: Continuous flow reactors offer another sustainable advantage over traditional batch processing. In a flow system, reactants are pumped through a heated tube or microchip, often containing a packed-bed of a heterogeneous catalyst. rsc.org This technology improves heat transfer and mixing, enhances safety by minimizing the volume of hazardous material at any given time, and allows for easier scale-up and automation. The rapid, room-temperature synthesis of oxazolines has been demonstrated in a microchip reactor, highlighting the efficiency gains possible with this technology. rsc.org
| Parameter | Conventional Approach | Sustainable Alternative |
|---|---|---|
| Solvent | DMF, DMSO, CHCl₃ | IPA, Water, Ionic Liquids nih.govijpsonline.comnih.gov |
| Energy Input | Conventional heating (oil bath), long reaction times | Microwave Irradiation (reduced time/energy) nih.gov |
| Process Type | Batch processing in flask | Continuous Flow Chemistry (enhanced safety/efficiency) rsc.org |
| Catalyst Recovery | Homogeneous catalyst, requires difficult purification | Heterogeneous/supported catalysts (easy recovery/reuse) rsc.org |
Atom Economy and Reaction Efficiency Considerations
The synthesis of this compound, like any chemical manufacturing process, is critically evaluated on its efficiency, not only in terms of chemical yield but also through the lens of green chemistry principles such as atom economy. Atom economy provides a measure of how many atoms from the reactants are incorporated into the final desired product, offering a clear metric for the sustainability of a synthetic route.
A plausible and widely utilized method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis. mdpi.comnih.gov This methodology involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the logical starting materials would be 6-bromo-2,3-dichlorobenzaldehyde and TosMIC.
The reaction proceeds via a [3+2] cycloaddition mechanism, where the three atoms of the deprotonated TosMIC synthon react with the two atoms of the aldehyde's carbonyl group to form the five-membered oxazole ring. mdpi.comnih.gov While often efficient in terms of chemical yield, the atom economy of the van Leusen reaction is inherently limited by the nature of the reactants and the generation of a significant by-product.
To illustrate the atom economy of this proposed synthesis, a theoretical calculation can be performed. The key reactants and their molecular weights are:
6-bromo-2,3-dichlorobenzaldehyde (C₇H₃BrCl₂O): Molecular Weight ≈ 253.91 g/mol
Tosylmethyl isocyanide (TosMIC) (C₉H₉NO₂S): Molecular Weight ≈ 195.24 g/mol
The desired product is:
This compound (C₉H₄BrCl₂NO): Molecular Weight ≈ 316.94 g/mol . achemblock.com
The primary by-product of this reaction is p-toluenesulfinic acid (C₇H₈O₂S), which has a molecular weight of approximately 156.20 g/mol . The theoretical percent atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In this case:
% Atom Economy = (316.94 / (253.91 + 195.24)) x 100 ≈ 70.5%
This calculation reveals that, even under ideal conditions with 100% chemical yield, approximately 29.5% of the atomic mass of the reactants is not incorporated into the final product, instead forming a by-product.
Table 1: Theoretical Atom Economy in the Synthesis of this compound via the van Leusen Reaction
| Reactant | Formula | Molecular Weight (g/mol) | Atoms Incorporated into Product | Atoms in By-product |
|---|---|---|---|---|
| 6-bromo-2,3-dichlorobenzaldehyde | C₇H₃BrCl₂O | 253.91 | C₇H₃BrCl₂O | - |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | C₂H₁N | C₇H₈O₂S |
| Total Reactants | 449.15 | |||
| Desired Product | C₉H₄BrCl₂NO | 316.94 | ||
| % Atom Economy | ~70.5% |
By-Product Minimization and Waste Management
A critical aspect of sustainable chemical synthesis is the effective management of by-products and waste streams. In the proposed van Leusen synthesis of this compound, the principal by-product is p-toluenesulfinic acid (from the tosyl group of TosMIC) and its subsequent salts, depending on the workup procedure.
Minimizing the environmental impact of this by-product is a key consideration. Strategies for by-product and waste management in this context include:
By-product Recovery and Valorization: Ideally, the p-toluenesulfinic acid generated could be recovered from the reaction mixture and repurposed. While direct large-scale applications for p-toluenesulfinic acid are limited, it can be re-oxidized to p-toluenesulfonyl chloride, a valuable reagent in organic synthesis. However, the economic and environmental feasibility of this recovery and conversion process would need to be carefully assessed.
Catalyst Selection and Reusability: While the van Leusen reaction is often base-mediated rather than catalytic, other synthetic routes for oxazoles may employ metal catalysts. rsc.orgsemanticscholar.org In such cases, selecting heterogeneous catalysts that can be easily separated from the reaction mixture (e.g., by filtration) and reused over multiple cycles is a cornerstone of waste reduction. rsc.orgrsc.org This approach not only minimizes the amount of catalyst waste but also reduces the potential for metal contamination in the final product and waste streams.
Process Optimization to Reduce Impurities: Careful control of reaction parameters (temperature, stoichiometry, reaction time) is crucial to minimize the formation of side-products other than the main by-product. The formation of impurities complicates the purification process, often requiring additional chromatographic steps which in turn generate more solvent and solid waste (e.g., used silica (B1680970) gel).
Waste Treatment: The aqueous waste streams generated during the workup and extraction phases will contain salts (from the base and any quenching agents) and dissolved organic compounds. These streams must be treated to meet environmental discharge standards. Standard wastewater treatment protocols, such as pH neutralization and biological treatment, would be employed.
By focusing on these areas, the environmental footprint associated with the synthesis of this compound can be substantially reduced, aligning the manufacturing process with the principles of modern, sustainable chemistry.
Chemical Reactivity and Derivatization of 5 6 Bromo 2,3 Dichlorophenyl Oxazole
Reactivity of the Oxazole (B20620) Core System
The oxazole ring is an electron-deficient aromatic heterocycle. Its reactivity is characterized by a general resistance to electrophilic attack unless activated by electron-donating substituents. Conversely, the ring can be susceptible to nucleophilic attack or deprotonation at specific positions.
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring
Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. However, the presence of the electron-withdrawing dichlorophenyl group at this position in 5-(6-bromo-2,3-dichlorophenyl)oxazole is expected to deactivate the ring towards electrophilic attack. For substitution to occur, harsh reaction conditions or the introduction of a strongly activating group on the oxazole ring would likely be necessary.
Nucleophilic substitution on an unsubstituted oxazole ring is generally uncommon. However, if a good leaving group is present, particularly at the C2 position, nucleophilic displacement can be achieved. cymitquimica.com Deprotonation at the C2 position is also a known pathway, rendering it susceptible to reaction with electrophiles. For this compound, direct nucleophilic attack on the oxazole ring is unlikely without prior modification.
Ring-Opening and Rearrangement Pathways (e.g., Halogen Dance)
Oxazole rings can undergo ring-opening upon deprotonation, particularly at the C2 position, which can lead to the formation of an isonitrile intermediate. cymitquimica.com
A notable rearrangement applicable to halogenated aromatics and heteroaromatics is the "halogen dance" reaction. This base-catalyzed intramolecular migration of a halogen atom is driven by the formation of a more stable carbanionic intermediate. Research on 5-bromo-4-phenyloxazole has demonstrated that a halogen dance can be induced, causing the bromine to migrate to the less accessible C4 position after initial lithiation. cymitquimica.com Given the structural similarity, it is plausible that under specific basic conditions (e.g., using lithium diisopropylamide - LDA), the 6-bromo substituent on the phenyl ring of this compound could potentially undergo a similar rearrangement to a thermodynamically more favorable position, although this has not been empirically demonstrated for this specific molecule.
Reactivity of the Halogen Substituents on the Phenyl Ring (Bromine and Chlorine)
The phenyl ring of the title compound is decorated with three halogen atoms, which serve as versatile handles for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) for Further Functionalization
The presence of both bromine and chlorine atoms on the phenyl ring allows for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in standard palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This reactivity difference (C-Br > C-Cl) enables selective substitution at the C6-position.
Suzuki Coupling: This reaction pairs the aryl halide with a boronic acid or ester. It is anticipated that the C-Br bond of this compound would selectively react.
Table 1: Predicted Conditions for Suzuki Coupling (Based on analogous reactions with polyhalogenated aryl bromides)
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Predicted Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3-5%) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Toluene/H₂O | 100 | Good |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | 1,4-Dioxane | 90 | Good |
Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene. Selective reaction at the C-Br bond is expected.
Table 2: Predicted Conditions for Heck Reaction (Based on analogous reactions with aryl bromides)
| Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Predicted Yield |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (1-2%) / P(o-tol)₃ (2-4%) | K₂CO₃ | DMF | 120-140 | Good |
| n-Butyl acrylate | Pd(OAc)₂ (2%) | Et₃N | Acetonitrile | 80-100 | Excellent |
| 1-Octene | PdCl₂(PPh₃)₂ (3%) | NaOAc | DMF | 100 | Moderate to Good |
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne. The higher reactivity of the C-Br bond should again direct the reaction to the C6 position.
Table 3: Predicted Conditions for Sonogashira Coupling (Based on analogous reactions with aryl bromides)
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Predicted Yield |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (3-5%) | Et₃N | THF | 25-50 | Excellent |
| 1-Heptyne | Pd(PPh₃)₄ (3%) | CuI (5%) | Diisopropylamine | DMF | 60 | Good |
| Trimethylsilylacetylene | Pd(OAc)₂ (2%) / XPhos (4%) | CuI (4%) | Cs₂CO₃ | Toluene | 80 | Good to Excellent |
Stille Coupling: In a Stille coupling, an organotin compound is used as the coupling partner. Similar to other palladium-catalyzed reactions, the C-Br bond would be the preferred reaction site.
Nucleophilic Aromatic Substitution on the Dichlorophenyl Moiety
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the dichlorophenyl ring. This reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group (a halogen in this case). The oxazole ring acts as an EWG, and the additional chlorine atoms further increase the electrophilicity of the phenyl ring.
In this compound, the oxazole group is ortho to one chlorine (at C2) and meta to the other (at C3). Therefore, nucleophilic attack would be most favored at the C2 position, where the negative charge of the intermediate Meisenheimer complex can be stabilized by resonance involving the oxazole ring. The chlorine at C3 is less likely to be displaced via an SNAr mechanism. Strong nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849) in a polar aprotic solvent would be required.
Metalation Reactions and Subsequent Electrophilic Quenches
Two primary metalation strategies could be applied to this compound: directed ortho-metalation and halogen-metal exchange.
Halogen-metal exchange is a rapid reaction that typically occurs with aryl bromides and iodides in the presence of organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures. The bromine atom at the C6 position is the most likely site for this exchange, which would generate a potent aryllithium nucleophile. This intermediate can then be trapped by a wide variety of electrophiles (E+).
Reaction Pathway: this compound + R-Li → 5-(6-lithio-2,3-dichlorophenyl)oxazole + R-Br 5-(6-lithio-2,3-dichlorophenyl)oxazole + E⁺ → 5-(6-E-2,3-dichlorophenyl)oxazole
Table 4: Potential Electrophilic Quenches Following Halogen-Metal Exchange
| Electrophile (E⁺) | Resulting Functional Group (-E) |
|---|---|
| D₂O | -D (Deuterium) |
| CO₂ | -COOH (Carboxylic acid) |
| DMF | -CHO (Aldehyde) |
| I₂ | -I (Iodine) |
| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base. The nitrogen atom of the oxazole ring can act as a DMG, directing lithiation to the adjacent C-H bond on the phenyl ring. However, in this specific molecule, the ortho positions on the phenyl ring are occupied by bromine (C6) and a chlorine (C2). Therefore, a classic DoM reaction involving C-H activation on the phenyl ring is not possible. Instead, halogen-metal exchange is the more probable outcome of reacting this compound with an organolithium reagent.
Functionalization Strategies on the Phenyl Ring
The heavily substituted phenyl ring of this compound is the principal site for strategic functionalization, offering pathways to a diverse range of analogues. The presence of multiple halogen atoms significantly influences the reactivity of the aromatic core, making it amenable to modern synthetic methodologies.
Directed ortho-metalation (DoM) stands out as a powerful technique for the regioselective introduction of functional groups onto an aromatic system. baranlab.orguwindsor.cawikipedia.org In the context of this compound, the oxazole moiety can function as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position on the phenyl ring. While halogens themselves can act as weak DMGs, the oxazole ring is expected to exert a stronger directing effect. wikipedia.orgarkat-usa.org The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or a combination of an organolithium reagent like n-butyllithium with a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is typically required to effect this transformation, usually at cryogenic temperatures. baranlab.orguwindsor.ca The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the precise installation of new substituents.
| Reactant | Reagent | Electrophile | Potential Product |
|---|---|---|---|
| This compound | n-BuLi/TMEDA | DMF | 5-(6-bromo-2,3-dichloro-4-formylphenyl)oxazole |
| This compound | LDA | I₂ | 5-(6-bromo-2,3-dichloro-4-iodophenyl)oxazole |
| This compound | s-BuLi | (CH₃)₃SiCl | 5-(6-bromo-2,3-dichloro-4-(trimethylsilyl)phenyl)oxazole |
The bromine atom at the 6-position of the phenyl ring provides a versatile anchor point for the introduction of a wide variety of chemical functionalities through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges new carbon-carbon bonds, is particularly well-suited for this purpose. tandfonline.comnih.govyoutube.com This palladium-catalyzed reaction enables the coupling of the aryl bromide with an extensive range of organoboron reagents, including boronic acids and their esters, to introduce new aryl, heteroaryl, alkyl, and vinyl groups. nih.gov
Beyond the Suzuki-Miyaura reaction, other cross-coupling methodologies can be envisaged for the derivatization of the bromo-substituted phenyl ring. These include the Stille coupling with organostannanes, the Heck coupling with alkenes, and the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles. The success of these transformations hinges on the careful selection of the palladium catalyst, the supporting ligand, and the reaction conditions to overcome the steric hindrance and electronic deactivation of the substrate.
| Coupling Partner | Catalyst System | Potential Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(6-phenyl-2,3-dichlorophenyl)oxazole |
| 2-Thienylboronic acid | PdCl₂(dppf), K₃PO₄ | 5-(6-(thiophen-2-yl)-2,3-dichlorophenyl)oxazole |
| n-Butylamine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(6-(n-butylamino)-2,3-dichlorophenyl)oxazole |
| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-(6-styryl-2,3-dichlorophenyl)oxazole |
Synthesis of Novel Derivatives and Analogues of this compound
The synthesis of new derivatives and analogues of this compound is crucial for exploring its potential in various scientific and technological fields.
While structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, their principles are equally applicable to the investigation of non-biological properties, such as catalytic activity or material characteristics. mdpi.com For instance, if this compound were to be explored as a ligand in organometallic catalysis, systematic structural modifications would be essential to elucidate how its electronic and steric properties influence catalytic performance. mdpi.com
| Derivative | Introduced Group | Potential Impact on Catalysis |
|---|---|---|
| 5-(6-phenyl-2,3-dichlorophenyl)oxazole | Phenyl | Increased steric hindrance, potential for π-stacking interactions with substrates. |
| 5-(6-(dimethylamino)-2,3-dichlorophenyl)oxazole | Dimethylamino | Increased electron-donating character, potentially enhancing ligand-metal binding. |
| 5-(6-(trifluoromethyl)-2,3-dichlorophenyl)oxazole | Trifluoromethyl | Strongly electron-withdrawing, could alter the electronic properties of the catalyst. |
The creation of a focused library of compounds derived from this compound would provide a valuable resource for high-throughput screening in materials science, catalysis, and other areas of advanced research. wikipedia.orgnih.govnih.govmuni.czresearchgate.net Leveraging the principles of combinatorial chemistry, a diverse array of building blocks, such as a collection of different boronic acids for Suzuki-Miyaura coupling, can be reacted with the parent compound in a parallel or automated fashion to rapidly generate a large set of structurally related molecules. wikipedia.orgnih.govmuni.cz The implementation of solid-phase synthesis, where the starting material is immobilized on a resin support, can streamline the purification process and facilitate the construction of the library. muni.cz Such an approach allows for the efficient exploration of a broad chemical space, accelerating the discovery of novel compounds with desired properties.
Advanced Spectroscopic and Structural Characterization of 5 6 Bromo 2,3 Dichlorophenyl Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 5-(6-bromo-2,3-dichlorophenyl)oxazole, a suite of NMR experiments would be required for unambiguous signal assignment.
Multi-dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and chemical environment of the protons and carbons. However, due to the complex substitution pattern, significant signal overlap and complex coupling patterns are anticipated. Two-dimensional NMR techniques are crucial for resolving these ambiguities.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the phenyl and oxazole (B20620) rings. For instance, the coupling between the two adjacent protons on the dichlorophenyl ring would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in both the phenyl and oxazole rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the dichlorophenyl ring to the oxazole ring by showing correlations from the phenyl protons to the oxazole carbons and vice versa.
Based on analogous compounds, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxazole-H4 | 7.5 - 7.8 | 125.0 - 128.0 |
| Oxazole-C2 | - | 150.0 - 153.0 |
| Oxazole-C4 | 7.5 - 7.8 | 125.0 - 128.0 |
| Oxazole-C5 | - | 148.0 - 151.0 |
| Phenyl-H4' | 7.6 - 7.9 | 128.0 - 131.0 |
| Phenyl-H5' | 7.3 - 7.6 | 126.0 - 129.0 |
| Phenyl-C1' | - | 133.0 - 136.0 |
| Phenyl-C2' | - | 132.0 - 135.0 |
| Phenyl-C3' | - | 130.0 - 133.0 |
| Phenyl-C4' | 7.6 - 7.9 | 128.0 - 131.0 |
| Phenyl-C5' | 7.3 - 7.6 | 126.0 - 129.0 |
| Phenyl-C6' | - | 120.0 - 123.0 |
Note: The data in this table is hypothetical and based on the analysis of similar chemical structures.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Precise Determination of Molecular Geometry and Bond Parameters
SCXRD analysis would yield a detailed picture of the molecule's conformation. Key parameters that would be determined include the planarity of the oxazole and phenyl rings and the dihedral angle between them. The C-Br, C-Cl, C-O, and C-N bond lengths and the angles within the rings would be measured with high precision. This data is fundamental for understanding the electronic effects of the halogen substituents on the molecular structure.
The following table presents hypothetical bond lengths and angles for this compound, derived from known values for similar structures.
| Bond/Angle | Value |
| C-Br Bond Length | 1.88 - 1.92 Å |
| C-Cl Bond Length | 1.72 - 1.76 Å |
| C-O (oxazole) Bond Length | 1.36 - 1.40 Å |
| C-N (oxazole) Bond Length | 1.30 - 1.34 Å |
| Phenyl-Oxazole Dihedral Angle | 20 - 40° |
| C-C-C (phenyl) Bond Angle | 118 - 122° |
| C-O-C (oxazole) Bond Angle | 105 - 109° |
Note: The data in this table is hypothetical and based on the analysis of similar chemical structures.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding)
Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. Given the presence of multiple halogen atoms (bromine and chlorine), the analysis of intermolecular interactions would be of particular interest. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is expected to play a significant role in the crystal packing of this compound. researchgate.netnih.govgeorganics.sk Other interactions, such as π-π stacking between the aromatic rings, would also be investigated to understand the forces governing the supramolecular assembly. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a compound and for gaining insight into its structure through fragmentation analysis.
For this compound, HRMS would be used to determine its accurate mass, which should match the calculated mass based on its chemical formula (C₉H₃BrCl₂N₂O). The characteristic isotopic pattern arising from the presence of bromine and chlorine would provide a clear signature for the compound.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate ions. The subsequent fragmentation of the molecular ion in the mass spectrometer would provide valuable structural information. The fragmentation pattern would likely involve the cleavage of the oxazole ring and the loss of halogen atoms or small molecules like CO and HCN. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and X-ray crystallography.
| Fragment | Proposed Structure |
| [M]+ | C₉H₃BrCl₂N₂O⁺ |
| [M-Br]+ | C₉H₃Cl₂N₂O⁺ |
| [M-CO]+ | C₈H₃BrCl₂N₂⁺ |
| [C₆H₃BrCl₂]+ | Bromodichlorophenyl cation |
| [C₃H₂NO]+ | Oxazolyl fragment |
Note: The data in this table is hypothetical and based on established fragmentation patterns of similar compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and assessing its purity. By probing the vibrational modes of chemical bonds, these methods provide a unique spectral fingerprint. While specific experimental spectra for this compound are not widely available in the reviewed literature, a detailed analysis can be constructed by comparing its structure to similar halogenated and phenyl-substituted heterocyclic compounds. nih.gov
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the dichlorophenyl ring, the oxazole moiety, and the carbon-halogen bonds. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to assign these vibrational modes with greater accuracy. For instance, studies on related molecules like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) have shown excellent agreement between experimental and DFT-calculated frequencies. ajchem-a.com
Expected Vibrational Modes:
Aromatic C-H Stretching: The C-H stretching vibrations of the dichlorophenyl ring are anticipated in the region of 3100-3000 cm⁻¹. In a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, these vibrations were observed experimentally around 3059 cm⁻¹. ajchem-a.com The oxazole ring also contains a C-H bond, which would contribute to absorptions in this region.
C=N and C=C Stretching: The oxazole ring contains both C=N and C=C double bonds. The stretching vibrations of these bonds are typically coupled and appear in the 1650-1450 cm⁻¹ range. For a related oxadiazole, mixed C=C and C=N stretching modes were experimentally observed at 1602, 1546, and 1481 cm⁻¹. ajchem-a.com Similar bands would be expected for the target compound.
C-O Stretching: The oxazole ring features both C-O single and C=O-C like bonds. The C-O-C stretching vibrations are typically found in the 1300-1000 cm⁻¹ region. In a study of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, a strong C-O stretching vibration was assigned at 1250 cm⁻¹. nih.gov For the oxazole ring in the title compound, characteristic C-O stretching bands would be a key identifier.
Carbon-Halogen Stretching: The C-Br and C-Cl stretching vibrations are a hallmark of this molecule. C-Cl stretching bands typically appear in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 680-515 cm⁻¹. These bands can be substituent-sensitive. nih.gov
Ring Bending and Deformation Modes: The fingerprint region (below 1500 cm⁻¹) will contain a multitude of bands corresponding to in-plane and out-of-plane bending of the C-H bonds, as well as deformation modes of both the phenyl and oxazole rings.
Purity assessment is achieved by comparing the experimental spectrum of a synthesized sample to its theoretical or reference spectrum. The absence of extraneous peaks, such as those corresponding to solvents, starting materials (e.g., N-bromosuccinimide, if used in synthesis), or by-products, would indicate a high degree of purity. mdpi.com
Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Type of Vibration | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching | From dichlorophenyl and oxazole rings. |
| C=N Stretch | 1650 - 1550 | Stretching | Coupled with C=C stretch in the oxazole ring. |
| C=C Stretch | 1600 - 1450 | Stretching | From both phenyl and oxazole rings. |
| C-O-C Stretch | 1300 - 1000 | Stretching | Characteristic of the oxazole ring structure. |
| C-Cl Stretch | 850 - 550 | Stretching | Dependent on the substitution pattern. |
| C-Br Stretch | 680 - 515 | Stretching | Typically a strong band in the lower frequency region. |
| C-H Bending | 1500 - 600 | In-plane & Out-of-plane | Contributes to the complex fingerprint region. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
UV-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that causes electronic transitions from the ground state to excited states. The spectrum is sensitive to the extent of conjugation and the presence of chromophores. The this compound molecule contains two key chromophores: the dichlorophenyl ring and the oxazole ring. The electronic system of the phenyl ring is conjugated with the π-system of the oxazole ring, which will dominate the UV-Vis absorption profile.
The expected electronic transitions for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the phenyl and oxazole rings, these transitions are expected to be intense and occur at relatively long wavelengths (typically in the 200-400 nm range). In substituted phenyl compounds, multiple π → π* transitions are often observed, corresponding to different electronic excitations within the aromatic system.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the oxazole ring) to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorptions.
The positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring. The presence of electron-withdrawing halogens (bromine and chlorine) can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the interplay between their inductive and resonance effects. Studies on substituted phenyl compounds often show shifts in absorption peaks depending on the nature and position of the substituent. researchgate.net
Furthermore, the polarity of the solvent can affect the absorption spectrum. For π → π* transitions, an increase in solvent polarity typically leads to a small red shift, while for n → π* transitions, a blue shift is often observed. Analyzing the spectrum in solvents of varying polarity can help in the assignment of the observed electronic transitions.
While specific experimental λmax values for this compound are not documented in the searched literature, related compounds like 2,5-diphenyloxazole (B146863) exhibit strong UV absorption, indicating the significance of the phenyl-oxazole conjugated system as a chromophore. nist.gov
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Affected by |
| π → π | 200 - 400 | High | Conjugation, Substituents, Solvent Polarity |
| n → π | 250 - 450 | Low | Heteroatoms (N, O), Solvent Polarity |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if synthesized)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.
The parent molecule, this compound, is achiral and therefore would not exhibit an ECD spectrum. An ECD signal would only be observed if a chiral center were introduced into the molecule during its synthesis or derivatization. For instance, if a chiral substituent were attached to either the phenyl or oxazole ring, or if the synthesis resulted in a chiral derivative, then ECD could be employed as a powerful analytical tool. bldpharm.com
Currently, there is no information available in the reviewed scientific literature regarding the synthesis of chiral derivatives of this compound. Consequently, no experimental or theoretical ECD studies have been reported for this specific compound or its potential enantiomeric forms. Should such chiral derivatives be synthesized in the future, ECD spectroscopy would be essential for their stereochemical characterization.
Computational Chemistry and Theoretical Studies of 5 6 Bromo 2,3 Dichlorophenyl Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structures and energies. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are cornerstones of these investigations.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It is particularly effective for optimizing molecular geometries and determining the ground state electronic structure. researchgate.net For a molecule such as 5-(6-bromo-2,3-dichlorophenyl)oxazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its most stable three-dimensional conformation. researchgate.netajchem-a.comresearchgate.net
Table 1: Representative Structural Parameters from DFT Calculations on a Related Phenyl-Oxadiazole Compound
| Parameter | Bond | Typical Length (Å) |
|---|---|---|
| Bond Length | C-O (oxadiazole) | 1.367 |
| Bond Length | C-N (oxadiazole) | 1.310 |
| Bond Length | C-C (phenyl-oxadiazole) | 1.457 |
| Bond Length | C-F (para-fluoro) | 1.352 |
This table presents illustrative data from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) to demonstrate typical DFT-calculated values. ajchem-a.com
Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. mdpi.com While computationally more demanding than DFT, they can offer very high accuracy for energetic and structural predictions, often serving as a benchmark for other methods. For bioactive oxazoles, ab initio calculations have been used to compute wavefunctions and interaction energies. mdpi.com Applying these methods to this compound would yield precise values for its total energy, heat of formation, and subtle structural details, providing a deeper understanding of its intrinsic stability.
Molecular Orbital Analysis (HOMO-LUMO, Charge Distribution, Electrostatic Potential)
Molecular orbital analysis is key to understanding a compound's chemical reactivity and electronic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. ajchem-a.com
The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the charge distribution on the molecule's surface. scispace.com It uses a color-coded scheme to visualize regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.comscispace.com In this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring, identifying them as potential sites for electrophilic interaction. ajchem-a.com
Table 2: Example Frontier Orbital Energies from a DFT Study on a Bromo-Substituted Heterocycle
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -3.1033 |
| ELUMO | -0.7442 |
| Energy Gap (ΔE) | 2.3591 |
This table shows data for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine to illustrate typical frontier orbital energy values. nih.gov
Reaction Mechanism Elucidation and Transition State Calculations
Computational chemistry is instrumental in mapping out potential reaction pathways. semanticscholar.org Oxazoles can undergo various reactions, including electrophilic substitution and cycloadditions. clockss.orgsemanticscholar.org By calculating the energies of reactants, products, and intermediates, and by locating the transition state structures, researchers can determine the activation energies for different reaction pathways. This allows for the prediction of the most likely reaction mechanisms and products. For this compound, such studies could predict its behavior in substitution reactions or its potential to act as a diene in Diels-Alder reactions, although specific studies on this compound are not currently documented in the literature. clockss.org
Prediction and Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing compounds. researchgate.net DFT methods can accurately simulate IR, NMR, and UV-Vis spectra. researchgate.netajchem-a.com
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when scaled appropriately, show excellent agreement with experimental FT-IR spectra, aiding in the assignment of complex vibrational modes. ajchem-a.comresearchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com Comparing these predicted shifts with experimental data is a powerful method for structure verification.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net This analysis helps to understand the electronic transitions, such as π→π*, occurring within the molecule upon UV light absorption. researchgate.net
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound
| Assignment | Experimental IR | Calculated IR |
|---|---|---|
| Aromatic C-H Stretch | 3059 | 3055 |
| In-plane C-H Bend | 1481 | 1465 |
| In-plane C-H Bend | 1278 | 1281 |
| Out-of-plane C-H Bend | 964 | 967 |
| Out-of-plane C-H Bend | 835 | 826 |
This table presents a comparison for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole to demonstrate the correlation between experimental and DFT-calculated vibrational frequencies. ajchem-a.com
Non-Covalent Interaction Analysis (e.g., Halogen Bonding, π-π Stacking, Van der Waals interactions)
Non-covalent interactions govern the supramolecular chemistry of a compound, influencing its crystal packing, physical properties, and interactions with biological targets. mdpi.com For this compound, several types of non-covalent interactions are expected to be significant.
Halogen Bonding: The presence of bromine and chlorine atoms makes halogen bonding a key potential interaction. This occurs when a halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice.
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to quantify and visualize these weak interactions, revealing their importance in the molecule's solid-state architecture. nih.govmdpi.com Studies on similar bioactive oxazoles have shown that a network of numerous weak interactions is often more critical for crystal cohesion than a few strong, specific interactions. mdpi.com
Insufficient Scientific Data to Generate a Detailed Article on this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . While general information on the broader class of oxazole derivatives is abundant, data pertaining directly to this specific tri-halogenated phenyl-oxazole is not sufficiently detailed to construct the requested scientific article.
The initial investigation into the potential applications and future research directions for this compound did not yield specific studies outlining its use as a versatile synthetic building block, its role in the development of advanced heterocyclic scaffolds, or its application as an intermediate in the synthesis of complex organic molecules. Similarly, no dedicated research could be found on its potential within advanced materials science, including any exploration of its optoelectronic properties, its function as a ligand in non-biological catalysis, or its involvement in the formation of supramolecular assemblies and frameworks.
General chemical properties of this compound can be found in chemical supplier catalogs, as detailed in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2364585-33-9 |
| Molecular Formula | C₉H₄BrCl₂NO |
| Molecular Weight | 320.95 g/mol |
The oxazole ring is a well-known five-membered heterocycle that is a common structural motif in many biologically active compounds and functional materials. The presence of multiple halogen substituents (bromo and chloro groups) on the phenyl ring of this compound suggests that it could theoretically serve as a substrate for various cross-coupling reactions, a common strategy for elaborating complex molecular structures. Halogen atoms can also influence the electronic properties of a molecule and participate in halogen bonding, a type of non-covalent interaction that can be exploited in the design of supramolecular structures.
However, without specific experimental data or theoretical studies on this compound, any discussion of its potential applications in the areas outlined in the user's request would be purely speculative and would not meet the required standard of a scientifically accurate and informative article. The core of the requested article hinges on detailed research findings that are not currently available in the public domain.
Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and providing thorough, informative, and scientifically accurate content for each specified section and subsection. Further experimental research and publication in peer-reviewed journals would be necessary to provide the foundational information required for such a detailed review.
Potential Applications and Future Directions in Chemical Research
Development of Novel Analytical Methods for Detection and Quantification
The ability to accurately detect and quantify 5-(6-bromo-2,3-dichlorophenyl)oxazole is crucial for its potential application in various fields, including quality control during synthesis and pharmacokinetic studies if it were to be investigated as a potential therapeutic agent. Given its halogenated and aromatic nature, a suite of modern analytical techniques would be suitable for its characterization and quantification.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector would be a primary method for routine analysis and quantification. nih.govnih.gov The aromatic nature of the compound suggests strong UV absorbance, allowing for sensitive detection. nih.gov For more complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would offer superior selectivity and sensitivity. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for volatile derivatives or in metabolic studies. nih.govnih.govtdi-bi.comuctm.edu The multiple halogen atoms provide a distinct isotopic pattern that can be exploited for unambiguous identification by mass spectrometry. nih.gov
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound. bbhegdecollege.comlibretexts.orgwisc.eduyoutube.com 1H NMR would provide information on the protons of the oxazole (B20620) and phenyl rings, with their chemical shifts influenced by the surrounding halogen atoms. libretexts.orglibretexts.org 13C NMR would complement this by identifying all the carbon atoms in the molecule. libretexts.orglibretexts.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Below is a hypothetical data table summarizing the expected analytical parameters for this compound.
| Analytical Technique | Parameter | Expected Value/Characteristic |
| HPLC-UV | Retention Time | Dependent on column and mobile phase |
| λmax | ~250-280 nm (Estimated based on aromatic structure) | |
| GC-MS | Mass-to-charge ratio (m/z) | Molecular ion peak corresponding to C9H4BrCl2NO |
| Fragmentation Pattern | Characteristic fragments from loss of Br, Cl, CO | |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons (δ 7.0-8.5), Oxazole proton (δ 7.5-8.5) |
| Coupling Constants (Hz) | J-coupling between adjacent aromatic protons | |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons (δ 120-150), Oxazole carbons (δ 140-160) |
Industrial Scale-Up Considerations and Process Chemistry Optimization
The transition from laboratory-scale synthesis to industrial production of this compound would require careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Common synthetic routes to substituted oxazoles that could be adapted include the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and van Leusen reaction. researchgate.net More modern approaches often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used in the pharmaceutical industry. researchgate.netresearchgate.netmdpi.comrsc.orgacs.org
Catalyst Selection and Optimization: For a Suzuki-Miyaura type synthesis, the choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. mdpi.com The catalyst loading would need to be optimized to minimize costs while maintaining a high reaction rate. mdpi.com Catalyst recycling strategies would also be a key consideration for sustainable and economical production. mdpi.com
Process Parameters: Key process parameters such as temperature, pressure, reaction time, and solvent choice would need to be rigorously optimized. The use of greener solvents and the development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and environmental impact. rsc.orgrsc.org
Purification and Quality Control: Developing a robust purification method to remove impurities, including residual palladium catalyst, is essential, especially for pharmaceutical applications. researchgate.net Stringent quality control measures using the analytical techniques described in the previous section would be implemented throughout the manufacturing process.
The following table outlines key considerations for the industrial scale-up of the synthesis of this compound.
| Parameter | Consideration | Potential Strategy |
| Synthetic Route | Efficiency, atom economy, availability of starting materials | Adaptation of Suzuki-Miyaura coupling or a one-pot synthesis method. researchgate.netresearchgate.net |
| Catalyst System | Activity, stability, cost | Screening of various palladium catalysts and ligands; investigation of catalyst recycling. mdpi.com |
| Solvent | Safety, environmental impact, solubility of reactants | Use of green solvents, investigation of biphasic systems for easier separation. rsc.org |
| Reaction Conditions | Yield, purity, reaction time | Optimization of temperature, pressure, and stoichiometry; exploration of continuous flow chemistry. rsc.org |
| Purification | Removal of impurities and residual metals | Crystallization, chromatography, development of specific metal scavenging techniques. researchgate.net |
| Safety | Handling of halogenated compounds and reagents | Implementation of appropriate containment and waste disposal procedures. |
Emerging Research Avenues and Challenges for Halogenated Oxazole Derivatives
The unique structural features of this compound and other polyhalogenated oxazole derivatives open up several exciting avenues for future research, though not without significant challenges.
Medicinal Chemistry: Polyhalogenated compounds are known to exhibit a range of biological activities. byjus.comwikipedia.orgyoutube.com The presence of multiple halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Future research could explore the potential of this compound and its analogues as scaffolds for the development of new therapeutic agents. numberanalytics.com
Materials Science: Aromatic and heterocyclic compounds are fundamental building blocks for organic electronic materials. rsc.org The introduction of halogens can modulate the electronic properties of these materials, making polyhalogenated oxazoles interesting candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Challenges in Synthesis and Functionalization: A major challenge in working with polyhalogenated heterocycles is achieving regioselective synthesis and functionalization. fiveable.mewvu.edulibretexts.orgresearchgate.netlibretexts.org The multiple halogen atoms on the phenyl ring of the target compound offer several sites for further chemical modification, but selectively targeting one over the others can be difficult. The development of novel synthetic methodologies to address this challenge is an active area of research. rsc.orgnumberanalytics.com The synthesis of complex heterocyclic molecules often involves multiple steps and can be hindered by the limited availability of starting materials and the formation of unwanted byproducts. numberanalytics.com
The table below summarizes potential emerging research areas and the associated challenges for halogenated oxazole derivatives.
| Research Area | Potential Application | Key Challenges |
| Medicinal Chemistry | Development of new anticancer, anti-inflammatory, or antimicrobial agents. | Understanding structure-activity relationships, optimizing pharmacokinetic properties. |
| Materials Science | Organic electronics (OLEDs, OPVs), chemical sensors. | Tuning electronic properties, ensuring material stability and processability. |
| Synthetic Methodology | Creation of diverse libraries of halogenated oxazoles for screening. | Achieving regioselective synthesis and functionalization, developing efficient and sustainable synthetic routes. rsc.orgnumberanalytics.com |
| Chemical Biology | Probes for studying biological processes. | Designing molecules with high specificity and minimal off-target effects. |
Q & A
Q. What are the established synthetic routes for preparing 5-aryl oxazole derivatives like 5-(6-bromo-2,3-dichlorophenyl)oxazole?
Methodological Answer: Van Leusen’s oxazole synthesis is a widely used method for preparing 5-aryl oxazoles. The reaction involves treating aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction steps include solvent removal via rotary evaporation, extraction with methyl tert-butyl ether, and purification through washing and drying. This method has been validated for derivatives like 5-(thiophen-3-yl)oxazole and 5-(pyridin-3-yl)oxazole . For brominated/dichlorinated substrates, reaction optimization (e.g., adjusting stoichiometry or solvent polarity) may be required to accommodate steric and electronic effects.
Q. How are oxazole derivatives characterized structurally, and what analytical techniques are critical for confirmation?
Methodological Answer: Key techniques include:
- 1H/13C NMR Spectroscopy : To confirm substituent positions and aromatic coupling patterns. For example, oxazole protons typically resonate at δ 7.4–8.0 ppm, while bromine/chlorine substituents deshield adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M]+) with accuracy <5 ppm deviation from theoretical values .
- Melting Point Analysis : Used for purity assessment (e.g., deviations >2°C indicate impurities) .
Q. What purification strategies are recommended for halogenated oxazole intermediates?
Methodological Answer:
- Liquid-Liquid Extraction : Use methyl tert-butyl ether or dichloromethane to separate organic layers from aqueous phases, followed by drying over anhydrous Na2SO4 .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to resolve halogenated byproducts .
- Recrystallization : Polar solvents like methanol/water mixtures are effective for removing unreacted aldehydes or TosMIC residues .
Advanced Research Questions
Q. How can molecular electrostatic potential (MESP) calculations guide the design of halogen-bonded cocrystals with oxazole derivatives?
Methodological Answer: MESP maps identify electron-rich regions (e.g., oxazole nitrogen or π-systems) as potential halogen bond acceptors. For this compound, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can quantify electrostatic potentials (in kcal/mol) at key sites. These values predict interaction strengths with halogen donors (e.g., perfluorinated iodobenzenes) and inform cocrystallization strategies for materials with tailored luminescent or conductive properties .
Q. How can docking studies elucidate the bioactivity of halogenated oxazoles against targets like aromatase?
Methodological Answer:
- Ligand Preparation : Optimize the geometry of this compound using software like Avogadro or Gaussian.
- Protein Preparation : Retrieve the aromatase crystal structure (e.g., PDB ID: 3EQM) and remove water/co-crystallized ligands.
- Docking Workflow : Use AutoDock Vina with a grid box centered on the heme cofactor. Analyze binding poses for halogen-π interactions with Phe134 or His480 residues. Validate results by comparing docking scores (ΔG) with known inhibitors (e.g., letrozole) .
Q. How can researchers resolve contradictions in synthetic yields for structurally similar oxazole derivatives?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) may reduce TosMIC reactivity, requiring extended reaction times or elevated temperatures .
- Steric Hindrance : Bulky substituents (e.g., 2,3-dichlorophenyl) can impede cyclization, necessitating solvent optimization (e.g., DMF for better solubility) .
- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., uncyclized intermediates) and adjust purification protocols .
Q. What strategies enhance the proteolytic stability of oxazole-containing macrocycles in antimicrobial applications?
Methodological Answer:
- Oxazole Incorporation : Replace peptide bonds with oxazole rings to resist enzymatic cleavage. For example, cyclization via Huisgen azide-alkyne click chemistry improves stability .
- Substituent Effects : Bromine/chlorine atoms at the phenyl ring enhance lipophilicity, reducing aqueous solubility but increasing membrane permeability .
Q. How can spectral discrepancies (e.g., NMR shifts) in oxazole derivatives be systematically addressed?
Methodological Answer:
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; aromatic protons may shift upfield in polar solvents due to hydrogen bonding .
- Dynamic Effects : Conformational flexibility (e.g., rotation of the dichlorophenyl group) can cause signal broadening. Use variable-temperature NMR to resolve splitting .
- Isotopic Labeling : Synthesize 13C-labeled oxazoles to assign ambiguous carbon signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
